molecular formula C8H15NO3 B2981289 2-Acetamido-2,3-dimethylbutanoic acid CAS No. 63097-47-2

2-Acetamido-2,3-dimethylbutanoic acid

Cat. No.: B2981289
CAS No.: 63097-47-2
M. Wt: 173.212
InChI Key: KFAFXURIKULROI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2,3-dimethylbutanoic acid typically involves multi-step reactions. One common method includes the use of thionyl chloride in toluene with dimethylformamide, followed by treatment with acetic acid, formaldehyde, and water in methanol . Another method involves the use of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives, potentially altering the acetylamino group.

    Substitution: Formation of substituted derivatives with different functional groups replacing the acetylamino group.

Scientific Research Applications

2-Acetamido-2,3-dimethylbutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-acetyl-3-methylvaline
  • N-acetyl-DL-tert-leucine
  • 2-acetamido-3,3-dimethylbutanoic acid

Comparison: 2-Acetamido-2,3-dimethylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Biological Activity

2-Acetamido-2,3-dimethylbutanoic acid (also known as S-(−)-2-acetamido-2,3-dimethylbutanoic acid) is a compound that has garnered attention for its biological activity, particularly in relation to formyl peptide receptors (FPRs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6_6H13_13NO2_2
  • Molecular Weight : 129.17 g/mol
  • Melting Point : 213–214 °C
  • Optical Rotation : [α] D20_{20} = -1.4° (c = 1, EtOH)

This compound acts primarily as an agonist for formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in immune responses. These receptors play crucial roles in chemotaxis, inflammation, and the activation of neutrophils.

FPR Agonist Activity

Research indicates that various enantiomers of this compound exhibit potent agonistic effects on FPRs. Specifically:

  • Potency : The compound induces intracellular calcium flux in FPR-transfected HL-60 cells and human neutrophils at sub-micromolar to nanomolar concentrations .
  • Selectivity : There is a noted preference for the R-(−)-enantiomer over the S-(+)-enantiomer in activating FPRs .

Anticonvulsant Effects

Studies have shown that derivatives of this compound possess anticonvulsant properties. The structure-activity relationships (SAR) indicate that modifications to the acetamido group can enhance efficacy against seizures in animal models .

Inflammation Modulation

The ability of this compound to activate FPRs suggests potential applications in modulating inflammatory responses. FPRs are implicated in various inflammatory diseases, including:

  • Amyloidosis
  • Alzheimer’s Disease

The activation of these receptors can lead to the recruitment of immune cells and the release of pro-inflammatory mediators, which may be beneficial in certain therapeutic contexts .

Case Studies and Research Findings

  • Study on Anticonvulsant Activity : A study evaluated the efficacy of various analogs of this compound in a maximal electroshock seizure model. Results indicated that specific structural modifications significantly improved anticonvulsant activity .
  • FPR Agonist Characterization : Another investigation characterized the agonistic activity of this compound on FPRs using chiral HPLC and calcium flux assays. The findings confirmed that structural features at the chiral center greatly influence biological activity .

Data Tables

PropertyValue
Molecular FormulaC6_6H13_13NO2_2
Melting Point213–214 °C
Optical Rotation[α] D20_{20} = -1.4°
Anticonvulsant ED50Varies by derivative
Biological ActivityObservations
FPR AgonismPotent at sub-micromolar levels
Anticonvulsant EfficacyEnhanced by structural modifications

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-Acetamido-2,3-dimethylbutanoic acid with high enantiomeric purity?

  • Answer : Synthesis requires rigorous control of stereochemistry, often achieved via chiral auxiliaries or asymmetric catalysis. For example, multi-step protocols involving peptide coupling agents (e.g., EDC/NHS) can preserve stereochemical integrity . Statistical methods like factorial design (e.g., varying reaction temperature, solvent polarity, and catalyst loading) optimize yield and purity while minimizing experimental runs .
  • Example Table :

FactorLevel 1Level 2Level 3
Temperature25°C40°C60°C
SolventDMFTHFAcetonitrile
Catalyst Loading1 mol%5 mol%10 mol%

Q. How can researchers validate the structural identity of this compound?

  • Answer : Combine spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) with high-resolution mass spectrometry (HRMS) for molecular confirmation. X-ray crystallography (as used for analogous compounds in ) resolves stereochemical ambiguities . Quantum chemical calculations (e.g., DFT) predict spectroscopic profiles for cross-validation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Answer : Use orthogonal methods:

  • Liquid-liquid extraction to remove hydrophilic byproducts.
  • Reversed-phase HPLC with C18 columns for fine separation.
  • Crystallization in mixed solvents (e.g., ethanol/water) to enhance purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Apply:

  • Variable-temperature NMR to probe conformational changes.
  • Molecular dynamics simulations to model solvent-solute interactions .
  • Multi-technique validation (e.g., comparing IR carbonyl stretches with DFT-predicted vibrational modes) .

Q. What experimental designs are optimal for studying the compound's reactivity under catalytic conditions?

  • Answer : Use response surface methodology (RSM) to model non-linear relationships between variables. For example:

  • Central Composite Design to optimize catalyst type, pressure, and reaction time .
  • ANOVA identifies statistically significant factors affecting reaction efficiency .

Q. How can researchers integrate theoretical frameworks (e.g., QSPR models) to predict physicochemical properties of this compound?

  • Answer :

  • Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, molecular weight, and hydrogen-bond donor/acceptor counts .
  • Validation : Cross-check predictions with experimental data (e.g., solubility in PBS buffer, thermal stability via TGA) .

Q. What advanced separation technologies are suitable for scaling up production while maintaining enantiopurity?

  • Answer :

  • Membrane-based chiral separation : Utilize β-cyclodextrin-functionalized membranes for enantioselective filtration .
  • Simulated Moving Bed (SMB) Chromatography : Achieve continuous purification with high throughput .

Q. Methodological Notes

  • Key References : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and validated computational tools (CC-DPS) .
  • Data Integrity : Replicate experiments ≥3 times and report standard deviations for critical parameters (e.g., yield, ee%).

Properties

IUPAC Name

2-acetamido-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAFXURIKULROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-2,3-dimethylbutyric acid (13.1 g) in 55 ml 2N NaOH maintained at 5° C is added simultaneously dropwise but separately 17 ml acetic anhydride and 95 ml 2N NaOH so that the pH of the solution is maintained at about 8.5. After stirring at room temperature for a further 1/2 hour, the mixture is acidified with concentrated HCl and the product, (±)-2-acetylamino-2,3-dimethylbutyric acid, removed by filtration, washed with cold water and air-dried. A sample recrystallized from acetonitrile had melting point 189°-190° C.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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